TF-Pdpp
Description
Based on regulatory guidelines (), its characterization likely involves rigorous specifications, analytical validation, and comparative studies against analogs. For instance, methods such as those described in —which emphasize accuracy and precision in compound analysis—may underpin its evaluation. Documentation requirements for TF-Pdpp would include comparative tables of specifications, validation reports for analytical procedures, and justification for proposed changes in formulation or testing protocols .
Properties
Molecular Formula |
C12H14F6N2O5S2 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-piperidin-1-yl-1-(trifluoromethylsulfonyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H14F3N2O2S.CHF3O3S/c12-11(13,14)19(17,18)16-8-4-10(5-9-16)15-6-2-1-3-7-15;2-1(3,4)8(5,6)7/h4-5,8-9H,1-3,6-7H2;(H,5,6,7)/q+1;/p-1 |
InChI Key |
BUKUUPCTSPIMRI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
TF-Pdpp can be synthesized through a series of chemical reactions involving trifluoromethanesulfonyl chloride and pyridine derivatives. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the trifluoromethanesulfonylpyridinium salt . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
TF-Pdpp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions involving this compound typically yield reduced forms of the compound, which may have different properties and applications.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted pyridinium salts .
Scientific Research Applications
TF-Pdpp has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of TF-Pdpp involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of TF-Pdpp with structurally or functionally related compounds follows standardized regulatory frameworks (). Below is a synthesized analysis based on these guidelines:
Structural Analogs
If this compound belongs to a class of coordination complexes (e.g., metalloorganic compounds), structural analogs might involve substitutions of central metals (e.g., Pd → Pt or Ni) or ligand modifications. Regulatory documentation would require:
- Comparative specifications : A table contrasting purity thresholds, solubility, and stability parameters between this compound and analogs (as per S.4.1 in ).
- Analytical equivalence : Validation reports proving that methods (e.g., HPLC, NMR) used for this compound are applicable to analogs or require modifications .
Hypothetical Data Table (Modeled After ):
| Parameter | This compound | Analog A (Pd-based) | Analog B (Pt-based) |
|---|---|---|---|
| Purity (%) | ≥99.5 | ≥99.0 | ≥98.5 |
| Solubility (mg/mL, H₂O) | 12.3 | 10.8 | 8.9 |
| Thermal Stability (°C) | 220 | 200 | 250 |
Functional Analogs
Functional analogs could share applications (e.g., catalytic activity, drug delivery). For example, if this compound is a photosensitizer, comparisons might focus on quantum yield or toxicity profiles. Documentation would require:
- Bioequivalence data : Clinical or bioavailability studies if this compound is intended for therapeutic use ().
- Component justification : Rationale for excipients, packaging, or preservatives relative to analogs (per P.2 in ).
Key Findings (Inferred from ):
- This compound may exhibit superior catalytic efficiency compared to Pd-based analogs but lower thermal stability than Pt-based variants.
- Functional trade-offs (e.g., solubility vs. stability) must be justified in regulatory submissions .
Methodological Consistency
and emphasize validation of analytical procedures. For instance, if this compound requires a novel chromatographic method, equivalency studies against pharmacopoeial standards must be provided .
Research and Regulatory Considerations
- Validation requirements : New analytical methods for this compound must include precision, accuracy, and robustness data, as highlighted in and .
- Documentation standards : Comparative tables and validation reports are mandatory for regulatory approval, ensuring transparency and reproducibility .
- Knowledge gaps: The absence of explicit structural data in the evidence limits direct comparisons. Further studies are needed to elucidate this compound’s mechanism of action or industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
